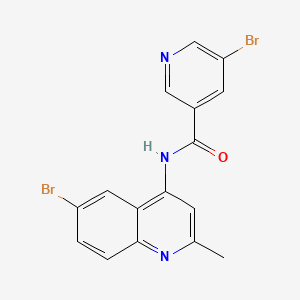

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would be characterized by the presence of a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The compound also contains bromine atoms and a carboxamide group .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions . They can act as bases, forming salts with strong acids . They can also undergo electrophilic substitution reactions at the positions activated by the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would depend on its specific structure. As a quinoline derivative, it is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .

Synthesis of Cholinergic Drugs

The compound is an important intermediate for the synthesis of cholinergic drugs . These drugs are used to treat gastrointestinal diseases .

Synthesis of Oxazolidinone Derivatives

Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 . mGluR5 is a type of glutamate receptor, and modulators of this receptor have potential therapeutic applications in a variety of neurological and psychiatric disorders.

α-Bromination Reaction

The compound is used in the α-bromination reaction on acetophenone derivatives . This reaction is significant in the field of organic chemistry .

Synthesis of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Synthesis of Pesticides

In addition to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .

Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists

The compound is used in the synthesis of potent and selective serotonin-3 (5-HT3) receptor antagonists . These antagonists, such as DAT-582, granisetron, and ondansetron, are effective in controlling emesis induced by cancer chemotherapeutic agents .

Synthesis of Other Chemicals

Finally, α-brominated products derived from bromoacetophenone find extensive applications in the production of other chemicals .

Mecanismo De Acción

Target of Action

The compound, also known as 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)nicotinamide, primarily targets the EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell growth and differentiation. By inhibiting EGFR and HER2, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death .

Safety and Hazards

Direcciones Futuras

The study of quinoline derivatives is a very active area of research, with new compounds being synthesized and tested for various biological activities . Future research on “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” could involve further exploration of its synthesis, properties, and potential biological activities.

Propiedades

IUPAC Name |

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXANIJAJXZWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420830.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)

![2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420851.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420852.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420860.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420873.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B6420889.png)

![3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B6420891.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)

![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)